4-Propan-2-yloxybutan-2-ol
Description
Its molecular formula is C₇H₁₆O₂, with a hydroxyl group at the second carbon and an isopropoxy group at the fourth carbon of a four-carbon chain.
Properties
IUPAC Name |
4-propan-2-yloxybutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2)9-5-4-7(3)8/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTACLGUUXBTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960540 | |
| Record name | 4-[(Propan-2-yl)oxy]butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40091-57-4 | |
| Record name | 2-Butanol, 4-(1-methylethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040091574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(Propan-2-yl)oxy]butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroalkoxylation of 3-buten-2-ol: One common method involves the hydroalkoxylation of 3-buten-2-ol with isopropyl alcohol.
Industrial Production Methods: Industrially, the production of 4-Propan-2-yloxybutan-2-ol can be scaled up using similar hydroalkoxylation methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Propan-2-yloxybutan-2-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry:
Mechanism of Action
The mechanism of action of 4-Propan-2-yloxybutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The isopropoxy group can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Key Insights :
- Ether vs. Amine: The ether group in this compound renders it less nucleophilic than 4-(Propan-2-ylamino)butan-1-ol, which contains a reactive amine group. This difference impacts their roles in synthesis; the amine analog is more suited for forming amides or acting as a chiral auxiliary .
- Ester vs. Ether-Alcohol: Propyl paraben’s ester and aromatic groups make it a potent antimicrobial agent, whereas this compound’s ether-alcohol structure suggests utility as a solvent or intermediate in non-polar reactions .
Physicochemical Properties
| Compound | Boiling Point (°C, estimated) | Solubility (Water) | Reactivity |
|---|---|---|---|
| This compound | ~180–200 | Moderate (due to -OH group) | Stable under basic conditions |
| 4-(Propan-2-ylamino)butan-1-ol | ~230–250 | High (polar -NH and -OH) | Reactive in acid-catalyzed reactions |
| Propyl 4-hydroxybenzoate | 295 (literature value) | Low (hydrophobic ester) | Hydrolyzes under acidic/basic conditions |
Key Insights :
- Solubility : The hydroxyl group in this compound enhances water solubility compared to propyl paraben but less than the amine-containing analog due to reduced polarity .
- Thermal Stability : Propyl paraben’s high boiling point aligns with its use in high-temperature processes (e.g., cosmetics), whereas the ether-alcohol’s lower boiling point may limit high-heat applications .
Research Findings and Gaps
- Synthetic Utility: While 4-(Propan-2-ylamino)butan-1-ol is well-documented in chiral synthesis, this compound’s applications remain underexplored. Further studies could assess its efficacy in etherification or glycosylation reactions.
- Safety Profiles : Comparative toxicity studies are needed, particularly for occupational exposure scenarios.
Biological Activity
4-Propan-2-yloxybutan-2-ol, also known as a derivative of propanol, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, focusing on antibacterial properties, toxicity, and absorption characteristics based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H16O2 and a molecular weight of 132.21 g/mol. Its structure features a propan-2-yloxy group attached to a butan-2-ol backbone, which may influence its biological interactions.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related compounds like 1,3-bis(aryloxy)propan-2-amines have demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) at low micromolar concentrations. These compounds inhibited bacterial growth effectively, suggesting that structural modifications in similar alcohols could yield promising antibacterial agents .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,3-bis(aryloxy)propan-2-amines | S. aureus (MRSA) | 10 μg/ml |
| This compound | Hypothetical* | Not yet determined |
*Note: Specific data for this compound is currently lacking but inferred from related compounds.
Toxicity and Safety Profile
While this compound is not extensively studied for acute toxicity, its structural relatives have been implicated in cases of poisoning. For example, propan-1-ol and propan-2-ol have been associated with fatalities due to ingestion of disinfectants containing these alcohols . The autopsy findings typically reveal pulmonary edema and other systemic effects, indicating the potential risks associated with high concentrations of similar compounds.
Table 2: Toxicity Observations from Related Alcohols
| Alcohol | Observed Effects | Reference |
|---|---|---|
| Propan-1-ol | Hemorrhagic lung edema | |
| Propan-2-ol | Edematous brain, shock kidneys |
Absorption Characteristics
The absorption profile of propanols has been studied in various contexts. A study examining the dermal and pulmonary absorption of propanol during hand hygiene practices showed measurable blood levels post-use. Specifically, propan-2-ol reached peak median blood levels of approximately 5.3 mg/L after hygienic hand rubs . This suggests that while the systemic absorption may be low under normal use conditions, repeated exposure could lead to accumulation.
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving synthetic derivatives of propanol demonstrated that modifying the alkyl chain can enhance antibacterial activity against specific pathogens. This highlights the potential for developing new antimicrobial agents based on structural variations of compounds like this compound.
- Case Study on Toxicity : An investigation into the effects of propanol-based disinfectants revealed severe outcomes following ingestion. The findings underscored the necessity for careful handling and regulation of such substances in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
